Enzymatic Hydrolysis Rate: Cinnamyl Formate vs. Cinnamyl Oleate (Brockerhoff, 1970)
Cinnamyl formate demonstrates significantly faster enzymatic hydrolysis compared to longer-chain cinnamyl esters. Under identical experimental conditions using porcine pancreatic lipase, cinnamyl formate is hydrolyzed 2.6 times more rapidly than cinnamyl oleate . This differential hydrolysis rate has direct implications for flavor release timing in food matrices and fragrance substantivity on skin, where the shorter-chain formate ester liberates cinnamyl alcohol more readily than its longer-chain counterparts.
| Evidence Dimension | Relative enzymatic hydrolysis rate |
|---|---|
| Target Compound Data | 2.6× relative rate |
| Comparator Or Baseline | Cinnamyl oleate (1.0× baseline) |
| Quantified Difference | 2.6-fold faster hydrolysis |
| Conditions | Porcine pancreatic lipase assay, identical conditions (Brockerhoff, 1970) |
Why This Matters
This hydrolysis differential dictates flavor release kinetics and fragrance longevity, providing formulators with a predictable, faster-release option versus longer-chain cinnamyl esters.
